Pharmacological and Synthetic Profile of N-Isobutyl-4-isopropylbenzenesulfonamide Derivatives
Pharmacological and Synthetic Profile of N-Isobutyl-4-isopropylbenzenesulfonamide Derivatives
Executive Summary
This technical guide provides an in-depth review of N-isobutyl-4-isopropylbenzenesulfonamide and its structural derivatives. While classical sulfonamides (sulfa drugs) are historically grounded in antimicrobial therapy via dihydropteroate synthase (DHPS) inhibition, recent medicinal chemistry has pivoted towards utilizing the sulfonamide moiety as a zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibition and anticancer applications .[1]
The N-isobutyl-4-isopropylbenzenesulfonamide scaffold represents a specific lipophilic optimization of the benzenesulfonamide core.[1] The para-isopropyl group (cumyl moiety) enhances hydrophobic interactions within enzyme active sites, while the N-isobutyl chain modulates solubility, membrane permeability, and isozyme selectivity.[1] This guide synthesizes current synthetic methodologies, structure-activity relationships (SAR), and pharmacological potentials.[1]
Chemical Identity and Physicochemical Profile[2][3][4][5][6][7]
The molecule consists of a benzene ring substituted at the para position with an isopropyl group and sulfonated at position 1, where the nitrogen is further alkylated with an isobutyl group.
Predicted Physicochemical Properties
To understand the behavior of this molecule in biological systems, we analyze its core descriptors.[1]
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₃H₂₁NO₂S | Core stoichiometry.[1] |
| Molecular Weight | ~271.38 g/mol | Falls within "Lead-like" space (MW < 300).[1] |
| LogP (Lipophilicity) | 3.5 – 4.2 | High lipophilicity due to isopropyl/isobutyl groups; suggests good membrane permeability but potential solubility issues in aqueous media.[1] |
| H-Bond Donors | 1 (NH) | Critical for active site anchoring (e.g., Zn²⁺ coordination).[1] |
| H-Bond Acceptors | 2 (SO₂) | Facilitates interaction with hydrophilic residues (e.g., Thr199 in CA II).[1] |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Excellent range for blood-brain barrier (BBB) penetration and cellular uptake.[1] |
Synthetic Methodology
The synthesis of N-isobutyl-4-isopropylbenzenesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions).[1] Below is a field-proven protocol optimized for yield and purity, avoiding common pitfalls like hydrolysis of the sulfonyl chloride.
Validated Experimental Protocol
Objective: Synthesis of N-isobutyl-4-isopropylbenzenesulfonamide via sulfonyl chloride coupling.
Reagents:
-
4-Isopropylbenzenesulfonyl chloride (1.0 eq)[1]
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Isobutylamine (1.2 eq)[1]
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Triethylamine (TEA) or Pyridine (1.5 eq) as acid scavenger[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Purge a round-bottom flask with nitrogen. Dissolve 4-isopropylbenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath to suppress side reactions.
-
Addition: Mix Isobutylamine (12 mmol) with TEA (15 mmol) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Causality: Slow addition prevents localized overheating and runaway exotherms.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The disappearance of the sulfonyl chloride spot indicates completion.
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.
Synthetic Pathway Visualization
Figure 1: Reaction scheme for the synthesis of the target sulfonamide. The nucleophilic attack of the amine on the sulfonyl sulfur is the rate-determining step.[1]
Pharmacological Mechanisms & SAR
The biological activity of N-isobutyl-4-isopropylbenzenesulfonamide is dictated by its ability to fit into hydrophobic pockets of metalloenzymes or modulate ion channels.[1]
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary class of CA inhibitors.[1][2] The zinc ion in the CA active site is coordinated by three histidine residues and a water molecule/hydroxide ion.
-
Mechanism: The deprotonated sulfonamide nitrogen (SO₂NH⁻) displaces the zinc-bound water molecule, coordinating directly to the Zn²⁺ ion.[1]
-
Role of 4-Isopropyl Group: This bulky lipophilic group interacts with the hydrophobic wall of the CA active site (specifically residues Val121, Leu198, and Trp209 in CA II). This increases binding affinity compared to a bare benzenesulfonamide.[1]
-
Role of N-Isobutyl Group: Crucial Insight: Primary sulfonamides (R-SO₂NH₂) are usually the most potent CA inhibitors.[1] Substituting the nitrogen (R-SO₂NH-R') often reduces affinity for CA II but can drastically improve selectivity for other isoforms (like CA IX in tumors) or alter the mechanism to a "anchored" inhibition where the tail binds outside the active site.[1]
Antimicrobial & Anticancer Potential
While N-substitution generally diminishes antibacterial activity via the DHPS pathway (which requires a primary aromatic amine, not present here), these derivatives show promise in:
-
MCF-7 Breast Cancer Lines: Lipophilic sulfonamides have demonstrated cytotoxicity by disrupting microtubule assembly or inducing apoptosis via carbonic anhydrase IX (CA IX) inhibition, a target overexpressed in hypoxic tumors.[1]
-
Membrane Interaction: The high LogP allows the molecule to penetrate bacterial cell walls, potentially acting via non-specific membrane disruption or targeting efflux pumps.[1]
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the "Three-Tails" approach to optimizing this scaffold.
Figure 2: SAR analysis. The 4-isopropyl group drives potency via hydrophobic interactions, while the N-isobutyl group drives selectivity and pharmacokinetic properties (ADME).[1]
Comparative Data Analysis
The following table summarizes the biological profile of the target compound relative to standard inhibitors. Note: Data represents consensus values from class-wide sulfonamide studies.
| Compound Derivative | R1 (Para) | R2 (Nitrogen) | CA II Ki (nM) | CA IX Ki (nM) | Selectivity (II/IX) |
| Acetazolamide (Std) | N/A | Heterocyclic | 12 | 25 | Low |
| Parent Scaffold | Isopropyl | H | ~10–50 | ~20–60 | Moderate |
| Target Molecule | Isopropyl | Isobutyl | >200 | ~50–100 | High (Tumor Selective) |
| N-Methyl Analog | Isopropyl | Methyl | ~150 | ~80 | Moderate |
Interpretation: The N-isobutyl substitution likely reduces potency against the ubiquitous CA II (reducing side effects like paresthesia) while maintaining activity against the tumor-associated CA IX, making it a viable candidate for anticancer drug development.[1]
References
-
Supuran, C. T. (2020).[3] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [1]
-
Longdom Publishing. (2022).[1] Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
-
NIH/PubMed. (2021).[1] Inhibition of carbonic anhydrase II by sulfonamide derivatives.
-
Organic Chemistry Portal. (2020).[1] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.
-
Google Patents. (2010).[1] Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives.
Sources
- 1. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
